N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide
CAS No.:
Cat. No.: VC19987666
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25N3O3 |
|---|---|
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | N-[1-(1H-indole-2-carbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C23H25N3O3/c1-29-19-8-6-16(7-9-19)14-22(27)24-18-10-12-26(13-11-18)23(28)21-15-17-4-2-3-5-20(17)25-21/h2-9,15,18,25H,10-14H2,1H3,(H,24,27) |
| Standard InChI Key | NWRLQVOERIZVIL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4N3 |
Introduction
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that integrates an indole moiety with a piperidine ring, linked through an acetamide group. This compound is notable for its potential applications in medicinal chemistry, particularly in oncology and neuropharmacology. The molecular formula of this compound is often reported as C23H25N3O3, with a molecular weight of approximately 391.5 g/mol .
Structural Features and Biological Activity
The structural arrangement of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide includes an indole structure, known for its biological activity, and a piperidine ring, which is prevalent in pharmaceuticals. This combination suggests significant potential for interaction with various biological targets.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide | Indole and piperidine framework with a methoxyphenyl substitution | Potential anticancer and neuroactive properties |
| 2-(4-chlorophenyl)-N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]acetamide | Similar backbone with a chlorophenyl substitution | Potential anticancer activity |
| N-(pyrrolidin-3-yl)acetamide | Different nitrogen heterocycle | Neuroactive properties |
Synthesis and Chemical Reactivity
The synthesis of N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide typically involves several steps, including the preparation of the indole derivative and the coupling with the piperidine ring. Optimizing reaction conditions such as temperature, solvent choice, and reaction time is crucial for achieving high yields and purity.
Potential Applications
This compound is primarily studied for its interactions with various biological targets, potentially leading to therapeutic applications in oncology and neurology. The indole structure is often associated with neuroactive properties, suggesting potential applications in neuropharmacology.
Mechanism of Action
The mechanism of action involves the compound's binding affinity to specific receptors within biological pathways. Techniques such as surface plasmon resonance or molecular docking simulations could provide insights into binding affinities and specific target interactions.
Comparison with Similar Compounds
N-[1-(1H-indol-2-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide shares structural similarities with several related compounds but is unique due to its specific combination of an indole and piperidine framework, which may enhance selectivity towards biological targets compared to other compounds lacking this dual functionality.
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